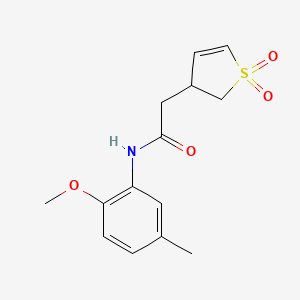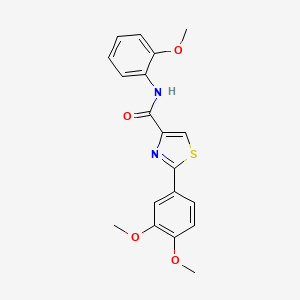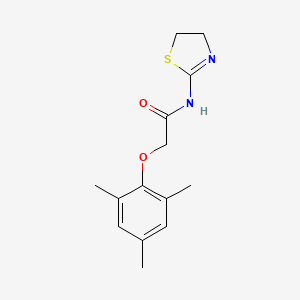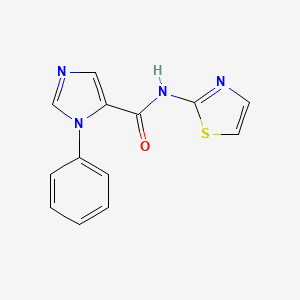
2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)acetamide, also known as DMMA, is a compound that has attracted the attention of researchers due to its potential applications in scientific research. This compound has been synthesized and studied extensively in recent years, and its mechanism of action, biochemical and physiological effects, and potential applications have been investigated.
作用机制
2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)acetamide is believed to act as a positive allosteric modulator of the NMDA and AMPA receptors, enhancing their activity and promoting the formation of new synapses. This can lead to improved cognitive function and memory consolidation. 2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)acetamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)acetamide can improve cognitive function and memory in animal models, and may have potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been shown to have anti-inflammatory and analgesic effects, which may be useful in the treatment of chronic pain.
实验室实验的优点和局限性
2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)acetamide has several advantages for use in lab experiments, including its stability and ease of synthesis. However, its effects on different receptor subtypes and its potential interactions with other compounds need to be further investigated. Additionally, its potential toxicity and side effects need to be carefully evaluated.
未来方向
There are several potential future directions for research on 2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)acetamide, including:
1. Investigating its effects on other receptor subtypes and neurotransmitter systems.
2. Studying its potential therapeutic applications for neurodegenerative diseases and chronic pain.
3. Exploring its potential as a cognitive enhancer or nootropic.
4. Investigating its potential as a neuroprotective agent in traumatic brain injury or stroke.
5. Evaluating its safety and toxicity in humans.
In conclusion, 2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a compound with potential applications in scientific research, particularly in the field of neuroscience. Its mechanism of action, biochemical and physiological effects, and potential applications have been investigated, but further research is needed to fully understand its properties and potential therapeutic applications.
合成方法
2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)acetamide can be synthesized using a variety of methods, including the reaction of 2-(3-bromo-2,4-dioxothiophen-1(3H)-yl)acetohydrazide with 2-methoxy-5-methylphenylboronic acid in the presence of a palladium catalyst. Other methods involve the use of different starting materials and reaction conditions, but the overall goal is to produce a pure and stable compound suitable for research.
科学研究应用
2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)acetamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of certain receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor and the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. These receptors are involved in the regulation of synaptic plasticity, which is important for learning and memory.
属性
IUPAC Name |
2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-10-3-4-13(19-2)12(7-10)15-14(16)8-11-5-6-20(17,18)9-11/h3-7,11H,8-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLOZBKYEFBIRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CC2CS(=O)(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl (E)-3-[4-(furan-2-carbonylamino)phenyl]prop-2-enoate](/img/structure/B7454380.png)






![N-[2-(difluoromethylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B7454435.png)
![N-[4-[4-(butanoylamino)phenyl]-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B7454442.png)


![2-[(3-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B7454462.png)
![N-[2-[4-(2-methyl-1,3-thiazol-4-yl)anilino]-2-oxoethyl]-4-(2-oxopyrrolidin-1-yl)benzamide](/img/structure/B7454467.png)